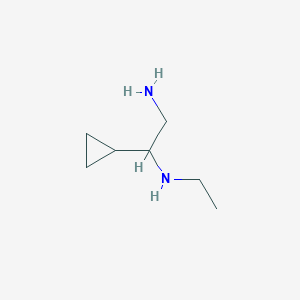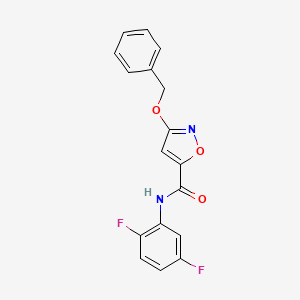![molecular formula C22H18N4O3S B2517412 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-49-0](/img/no-structure.png)
1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that belongs to the family of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the paper titled "A one-step preparation of pyrido[3,4-d]pyrimidine ring system by reaction of 5-formyl-1,3,6-trimethyl-pyrimidine-2,4(1H,3H)-dione with primary amines" describes a high-yield synthesis of pyridopyrimidine derivatives from a reaction involving a formylpyrimidine dione and primary amines. This suggests that similar methodologies could potentially be applied to synthesize the compound , although the specific details would depend on the unique substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. In the context of the compound of interest, the presence of a phenyl group and a thioether linkage indicates potential for complex molecular interactions. The paper on "Versatile binding behaviour of 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato" provides insights into how different substituents on the pyrimidine ring can influence the binding behavior and overall molecular architecture, which could be relevant for understanding the structure of the compound .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. The paper "Heterocyclic studies. Part XXXIII. Cleavage of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione by nucleophiles" discusses how primary amines can react with a pyrimidopyrimidine dione to yield different derivatives. This indicates that the compound "this compound" could also be reactive towards nucleophiles, potentially leading to a range of products depending on the reaction conditions and the nucleophiles used.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. The paper "Quantum-chemical Studies of Pyrimidin-4-ones" investigates the stability and reaction centers of various pyrimidine derivatives using quantum-chemical calculations. This type of analysis can provide valuable information about the reactivity and stability of the compound . Additionally, the presence of specific functional groups, such as the thioether linkage, would impact the compound's solubility, melting point, and other physical properties.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
This compound is a part of the broader family of pyrimidine derivatives, known for their versatile chemical properties allowing for regioselective modifications. For example, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to produce 7-amino derivatives through regioselective amination, highlighting its potential for chemical synthesis and modification in pharmaceutical research (Gulevskaya et al., 1994).
Nonlinear Optical (NLO) Materials
Pyrimidine derivatives have shown significant potential in nonlinear optics (NLO) fields due to their promising applications in medicine and optoelectronics. For instance, studies on thiopyrimidine derivatives have demonstrated their NLO character, suggesting the utility of such compounds in high-tech optoelectronic applications (Hussain et al., 2020).
Pharmaceutical Chemistry
Pyrimidine derivatives, including structures similar to the compound , have been explored for their antibacterial, antifungal, and antiallergic properties. These compounds have shown activity against various bacterial strains and fungi, indicating their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Heterocyclic Compound Synthesis
The synthesis of pyrimidine derivatives is of significant interest in medicinal chemistry due to their presence in nucleic acids (DNA and RNA) and potential pharmaceutical applications. Research has demonstrated novel methods for synthesizing pyrimidine derivatives, including those with anti-inflammatory and analgesic properties, highlighting their importance in drug development (Girreser et al., 2004).
Antimicrobial and Anticancer Activities
Pyrimidine diones have been synthesized and tested for their antimicrobial and anticancer activities, showing potent activity against several bacterial strains and cancer cell lines. This research underscores the potential of pyrimidine derivatives in developing new anticancer and antibacterial drugs (Aremu et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be the result of the compound’s interaction with its targets and its impact on biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . These factors could affect how the compound interacts with its targets, how it is metabolized, and how long it remains active.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2-thiophenecarboxaldehyde, followed by cyclization with phenylacetic acid and acetic anhydride. The resulting intermediate is then reacted with phenyl isocyanate to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-thiophenecarboxaldehyde", "phenylacetic acid", "acetic anhydride", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine with 2-thiophenecarboxaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form the intermediate 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carbaldehyde.", "Step 2: Cyclization of the intermediate with phenylacetic acid and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form the intermediate 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Reaction of the intermediate with phenyl isocyanate in the presence of a base such as triethylamine to form the final product 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
863003-49-0 |
Formule moléculaire |
C22H18N4O3S |
Poids moléculaire |
418.47 |
Nom IUPAC |
1,3-dimethyl-5-phenacylsulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N4O3S/c1-25-19-17(21(28)26(2)22(25)29)20(24-18(23-19)15-11-7-4-8-12-15)30-13-16(27)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
Clé InChI |
OTEJQCHMHTXYLG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)
![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)
![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)
![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)